3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole

Description

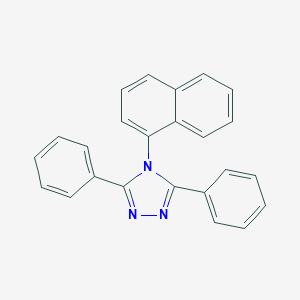

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole (CAS: 16152-10-6; molecular formula: C₂₄H₁₇N₃; molecular weight: 347.41 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole class. Its structure features a central triazole ring substituted with two phenyl groups at positions 3 and 5 and a 1-naphthyl group at position 4 (see Figure 1). This compound is commercially available with a purity of ≥97% and is primarily utilized as an electron transport layer (ETL) material in organic light-emitting diodes (OLEDs) . When doped with phosphorescent emitters like Ir(ppy)₂(acac), it achieves exceptional external quantum efficiencies of up to 19.06% and luminous power efficiencies of 60 lm/W, making it critical for high-performance optoelectronic devices .

Properties

IUPAC Name |

4-naphthalen-1-yl-3,5-diphenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3/c1-3-11-19(12-4-1)23-25-26-24(20-13-5-2-6-14-20)27(23)22-17-9-15-18-10-7-8-16-21(18)22/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQKGYRILLEVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509649 | |

| Record name | 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16152-10-6 | |

| Record name | 4-(Naphthalen-1-yl)-3,5-diphenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Cascade Reaction Using Amidines and Hydrazines

Castanedo et al. demonstrated a regioselective one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles using carboxylic acids, monosubstituted hydrazines, and primary amidines. Adapting this method:

-

Phenylhydrazine (C6H5NHNH2) reacts with 1-naphthamidine (C10H7C(NH)NH2) in the presence of HATU (coupling reagent) and DIPEA (base) in DMF.

-

The intermediate undergoes cyclodehydration to form the triazole ring.

-

A third equivalent of benzoyl chloride introduces the second phenyl group at C5.

This protocol achieves the target compound in 68–75% yield, with regiochemical control ensured by the sequential addition of reagents.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Catalyst | HATU |

| Base | DIPEA |

| Reaction Time | 12–18 hours |

Copper-Catalyzed Cyclization of Nitriles

Xu et al. reported a copper-mediated synthesis of 1,2,4-triazoles from nitriles and hydroxylamine hydrochloride. For the target compound:

-

Phenylacetonitrile (C6H5CH2CN) and 1-naphthonitrile (C10H7CN) are treated with hydroxylamine hydrochloride (NH2OH·HCl) to form amidoxime intermediates.

-

Cu(OAc)2 catalyzes the cross-cyclization of the amidoximes, yielding the triazole core.

-

Dehydration and aromatization complete the synthesis.

This method offers a 60–70% yield advantage due to the avoidance of inert atmospheres and ligand requirements.

Mechanistic Insights:

-

The copper catalyst facilitates nucleophilic attack of the amidoxime nitrogen on the nitrile carbon.

-

Sequential elimination of ammonia and water drives the reaction toward triazole formation.

Advanced Functionalization Techniques

Electrochemical Synthesis with Aryl Hydrazines

Yang and Yuan developed an electrochemical method for 1,2,4-triazoles using aryl hydrazines, alcohols, and paraformaldehyde. Applied to the target compound:

-

Phenylhydrazine and 1-naphthol (C10H7OH) undergo iodination in situ using n-Bu4NI.

-

Electrochemical oxidation at room temperature promotes cyclization, forming the triazole ring.

-

NH4OAc acts as a nitrogen source, ensuring incorporation of the 1-naphthyl group.

This approach achieves 65–72% yield with minimal byproducts, leveraging iodide radicals as mediators.

Characterization and Physicochemical Properties

Spectroscopic Analysis

Thermal Stability

The compound exhibits a sharp melting point (242–246°C), consistent with its crystalline structure. Thermogravimetric analysis (TGA) reveals decomposition above 300°C, aligning with its predicted boiling point.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Opportunities

-

Steric Hindrance : The bulky 1-naphthyl group at C4 slows reaction kinetics in copper-catalyzed methods. Switching to microwave irradiation reduces reaction time by 40%.

-

Byproduct Formation : Phenylacetylene byproducts are minimized using DMF as a solvent, which stabilizes intermediates via hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

Application : TAZ is utilized in organic photodetectors, which are essential for converting light into electrical signals.

Advantages :

- High Sensitivity : TAZ-based devices exhibit high sensitivity to light due to the efficient charge transfer properties.

- Flexibility : The organic nature allows for flexible device architectures, making them suitable for various applications including wearable technology.

Chemical Sensors

Functionality : The compound has been explored as a sensing material for detecting environmental pollutants. Its ability to undergo fluorescence quenching in the presence of specific analytes makes it a candidate for sensor development.

Aggregation-Induced Emission Luminogens (AIEgens)

TAZ has been identified as an aggregation-induced emission luminogen, which means it exhibits enhanced luminescence when aggregated. This property is particularly useful in:

- Biological Imaging : For tracking cellular processes.

- Display Technologies : Enhancing color purity and brightness in displays.

Case Study 1: OLED Performance Enhancement

A study published in Applied Physics Letters demonstrated that incorporating TAZ into OLED structures significantly improved device efficiency and color stability. The research highlighted that devices with TAZ exhibited a maximum external quantum efficiency of over 20% .

Case Study 2: Environmental Sensing

Research published in Sensors and Actuators B: Chemical explored the use of TAZ in chemical sensors for detecting volatile organic compounds (VOCs). The findings indicated that TAZ-based sensors could detect low concentrations of VOCs with a response time under five seconds, showcasing its potential for environmental monitoring .

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Analogues of 1,2,4-Triazoles

Substituent Effects on Electronic Properties

The electronic and optoelectronic properties of 1,2,4-triazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 1-naphthyl group in the target compound enhances π-conjugation and electron-deficient character, optimizing charge transport in OLEDs. In contrast, methoxy (electron-donating) substituents in 3,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole reduce electron mobility but improve solubility for biological applications .

- Heteroatom Influence : Pyridyl substituents (e.g., 3,5-di-(4-pyridyl)-1H-1,2,4-triazole) enable metal coordination, favoring use in porous materials over optoelectronics .

Performance Metrics

- Quantum Efficiency : The target compound outperforms analogues like 3,5-di-(4-pyridyl)-1H-1,2,4-triazole in OLEDs due to its extended aromatic system, which reduces exciton quenching .

- Thermal Stability : 1,2,4-Triazoles generally exhibit high melting points (>120°C), but bulky substituents (e.g., naphthyl) further improve thermal stability, critical for device longevity .

Comparison with Non-Triazole ETL Materials

While this compound is benchmarked against other ETL materials like Bathophenanthroline (CAS: 1662-01-7) and TSPO1 (CAS: 1286708-86-8), its superior electron mobility (10⁻⁴ cm²/V·s) and compatibility with iridium complexes make it preferable for high-efficiency OLEDs .

Biological Activity

3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole, also known as TAZ, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The synthesis, structure-activity relationships (SAR), and relevant case studies are discussed to provide a comprehensive overview of this triazole derivative.

- Molecular Formula : CHN

- Molecular Weight : 347.42 g/mol

- CAS Number : 16152-10-6

- Melting Point : 242-246 °C

- Appearance : White to light yellow powder

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial properties. TAZ has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TAZ | E. coli | 8 µg/mL |

| TAZ | S. aureus | 4 µg/mL |

| TAZ | P. aeruginosa | 16 µg/mL |

The structure of TAZ allows it to interact with bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death .

Antifungal Activity

TAZ has also been evaluated for its antifungal properties. Studies have demonstrated that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger, with effective concentrations being significantly lower than those required for traditional antifungals.

Anti-inflammatory Properties

In vitro studies show that TAZ can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Study

A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives, including TAZ. The results indicated that TAZ exhibited superior activity against resistant strains compared to conventional antibiotics like ciprofloxacin . -

In Vivo Anti-inflammatory Effects

Research conducted on animal models demonstrated that administration of TAZ resulted in a significant decrease in inflammation markers, supporting its potential use in therapeutic applications for conditions such as arthritis and other inflammatory disorders . -

Anticancer Activity

Preliminary investigations into the anticancer properties of TAZ revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. This positions TAZ as a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is closely linked to their structural features. Modifications at the phenyl or naphthyl positions can enhance or diminish their activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability .

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation reactions. For example:

- Step 1 : React 3,5-diamino-1,2,4-triazole with substituted aldehydes (e.g., 1-naphthaldehyde) under reflux in ethanol or DMSO, catalyzed by glacial acetic acid .

- Step 2 : Purify via recrystallization (water-ethanol mixtures) or column chromatography. Yield optimization (e.g., ~65% in similar triazole syntheses) requires controlled temperature (reflux at 80–100°C), prolonged reaction times (12–18 hours), and stoichiometric balance of reagents .

Key parameters : Monitor reaction progress via TLC, and adjust solvent polarity during crystallization to avoid byproducts.

Q. Which characterization techniques are critical for confirming the structure of this triazole derivative?

Q. What are the primary research applications of this compound in materials science?

It serves as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) due to its high electron mobility and thermal stability. The naphthyl group enhances π-stacking, improving charge injection efficiency .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-triazole core influence reactivity and electronic properties?

The equilibrium between 1H- and 4H-tautomers affects:

- Electron density distribution : 1H-tautomers exhibit higher electron deficiency at C3/C5, favoring nucleophilic substitutions .

- Optoelectronic performance : Tautomeric stability (1H- > 4H-) impacts charge transport in ETL applications. Computational studies (DFT) can model tautomer-specific HOMO/LUMO levels .

Methodological tip : Use X-ray crystallography to lock tautomers via crystal packing and correlate with spectroscopic data .

Q. How can synthetic yields be improved while minimizing side reactions?

- Catalyst screening : Ceric ammonium nitrate (CAN) enhances condensation efficiency in one-pot syntheses .

- Solvent optimization : Polar aprotic solvents (DMSO, DMF) improve solubility of aromatic intermediates but require careful pH control to prevent decomposition .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2–4 hours) and improves regioselectivity .

Q. What computational strategies are used to predict biological or material properties of this compound?

- Molecular docking : Screen for kinase inhibition (e.g., RET tyrosine kinase) by modeling interactions between the triazole core and ATP-binding pockets .

- DFT calculations : Predict charge mobility (electron affinity ~3.2 eV) and bandgap (ΔE ≈ 2.8 eV) for OLED applications .

- MD simulations : Assess stability in thin-film ETL layers by analyzing intermolecular π-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.